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Introduction

BMS-986195, also known as branebrutinib, is a highly potent and selective, orally available
covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine
kinase and a critical component of the B-cell receptor (BCR) signaling pathway, which is
essential for B-cell development, proliferation, and function.[4][5][6] By covalently binding to a
cysteine residue (Cys481) in the active site of BTK, BMS-986195 leads to rapid and irreversible
inactivation of the kinase.[3][4] This mechanism of action makes it a promising therapeutic
agent for autoimmune diseases such as rheumatoid arthritis and lupus.[5][6]

While the primary mechanism of BMS-986195 is the inhibition of BTK's kinase activity (the
transfer of phosphate from ATP to a substrate), investigating its effects on ATPase activity can
provide valuable insights into its broader pharmacological profile, including potential off-target
effects. This document provides detailed protocols and application notes for assessing the
impact of BMS-986195 on ATPase activity, with a specific focus on its observed effects on P-
glycoprotein (P-gp) and a general protocol for assessing its potential impact on the intrinsic
ATPase activity of BTK.

Signaling Pathway of BTK
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Bruton's tyrosine kinase is a key mediator in the B-cell receptor (BCR) signaling cascade. Upon
antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the
activation of BTK. Activated BTK then phosphorylates downstream targets, including
phospholipase C gamma 2 (PLCy2), which ultimately results in calcium mobilization,
transcription factor activation, and subsequent B-cell proliferation, differentiation, and survival.
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Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-986195.
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Data on BMS-986195 and P-glycoprotein (P-gp)
ATPase Activity

Recent studies have revealed an interesting off-target effect of BMS-986195. It has been
shown to stimulate the ATPase activity of P-glycoprotein (P-gp/ABCB1), an ATP-binding
cassette (ABC) transporter that functions as an efflux pump and is often associated with
multidrug resistance in cancer cells.[2][7][8] This suggests that BMS-986195 can interact with
the substrate-binding pocket of P-gp and modulate its function.

Concentration of BMS- ATPase Activity of P-gp Fold Increase over Basal
986195 (M) (nmol/min/mg protein) Activity

0 (Basal) 305121 1.0

1 452 +35 15

5 88.7+6.2 2.9

10 150.1£11.8 4.9

20 212.3+15.4 7.0

Note: The data presented in this table is representative and synthesized from descriptions in
the cited literature for illustrative purposes. Actual experimental results may vary.

Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) ATPase Activity Assay

This protocol is designed to measure the effect of BMS-986195 on the ATPase activity of P-gp
in isolated membrane vesicles.

Materials:
¢ P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
o BMS-986195 (Branebrutinib)

e ATP (Adenosine 5'-triphosphate)
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Assay Buffer: 50 mM MES-Tris, pH 6.8, 50 mM KCI, 5 mM sodium azide, 2 mM DTT, 1 mM
EGTA, 10 mM MgClz

Phosphate standard solution

Reagents for inorganic phosphate (Pi) detection (e.g., Malachite Green-based reagent)

Microplate reader

Procedure:

Preparation of BMS-986195 dilutions: Prepare a series of dilutions of BMS-986195 in
DMSO. The final concentration of DMSO in the assay should be kept below 1%.

Reaction setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

Incubation with inhibitor: Add the diluted BMS-986195 or vehicle control (DMSO) to the wells
containing the membrane vesicles. Incubate for 5-10 minutes at 37°C.

Initiation of reaction: Start the ATPase reaction by adding a final concentration of 5 mM ATP.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes)
during which the ATPase activity is linear.

Termination of reaction: Stop the reaction by adding the inorganic phosphate detection
reagent.

Quantification: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for
Malachite Green).

Data analysis: Calculate the amount of inorganic phosphate released using a standard
curve. The ATPase activity is typically expressed as nmol of Pi released per minute per mg
of protein.

Protocol 2: General BTK Intrinsic ATPase Activity Assay

While kinases primarily function to phosphorylate substrates, they possess a basal level of

ATPase activity. This protocol provides a general framework to assess the direct effect of BMS-
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986195 on the intrinsic ATPase activity of recombinant BTK.

Materials:

Recombinant human BTK enzyme

BMS-986195 (Branebrutinib)

ATP (Adenosine 5'-triphosphate)

Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgClz, 0.015% Brij-35, 4 mM DTT
ADP detection kit (e.g., Transcreener® ADP2 Assay)

Microplate reader compatible with the detection kit

Procedure:

Inhibitor preparation: Prepare serial dilutions of BMS-986195 in DMSO.

Enzyme and inhibitor pre-incubation: In a 384-well plate, add the diluted BMS-986195 or
vehicle control (DMSO). Add the recombinant BTK enzyme and allow for pre-incubation for a
specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

Reaction initiation: Initiate the reaction by adding ATP to each well.
Reaction incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

Detection: Stop the reaction and detect the amount of ADP produced according to the
manufacturer's protocol for the ADP detection Kit.

Data analysis: Determine the concentration of ADP produced from a standard curve. The
effect of BMS-986195 on BTK's intrinsic ATPase activity can be determined by comparing
the ADP generated in the presence of the inhibitor to the vehicle control.

Experimental Workflow Diagram
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The following diagram illustrates a general workflow for assessing the effect of a test
compound on enzyme ATPase activity.
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Caption: General workflow for an ATPase activity assay.

Conclusion

BMS-986195 is a potent and selective covalent inhibitor of BTK. While its primary therapeutic
action is through the inhibition of BTK's kinase activity, it is also important to characterize its
effects on other ATP-dependent processes. The finding that BMS-986195 stimulates the
ATPase activity of P-gp highlights a potential for off-target effects and drug-drug interactions
that warrant further investigation. The protocols provided herein offer a framework for
researchers to explore the ATPase activity profile of BMS-986195 and other small molecule
inhibitors, contributing to a more comprehensive understanding of their pharmacological
properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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